Trimethoxysilylmethanethiol

Description

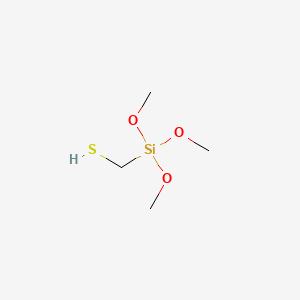

It is a versatile compound used in various industries, including textiles, cosmetics, and vulcanization. The molecular formula of Trimethoxysilylmethanethiol is C4H12O3SSi, and it has a molecular weight of 168.29 g/mol.

Properties

IUPAC Name |

trimethoxysilylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOOZNCPHALTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CS)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184819 | |

| Record name | Methanethiol, trimethoxysilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30817-94-8 | |

| Record name | 1-(Trimethoxysilyl)methanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30817-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanethiol, trimethoxysilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, trimethoxysilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimethoxysilylmethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyltrimethoxysilane with sodium hydrosulfide in methanol. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and purity .

Chemical Reactions Analysis

Trimethoxysilylmethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The thiol group can be reduced to form corresponding sulfides.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted silanes .

Scientific Research Applications

Trimethoxysilylmethanethiol has a wide range of scientific research applications:

Chemistry: It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers.

Biology: It is employed in the modification of biomolecules and surfaces for various biological assays.

Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the treatment of textiles and rubber.

Mechanism of Action

The mechanism of action of Trimethoxysilylmethanethiol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The thiol group reacts with metal oxides, while the methoxy groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds . This dual reactivity makes it an effective coupling agent, enhancing the mechanical properties and durability of composite materials .

Comparison with Similar Compounds

Trimethoxysilylmethanethiol is unique due to its α-functional sulfur-containing silane structure. Similar compounds include:

(3-Mercaptopropyl)trimethoxysilane: Another thiol-functional silane used for similar applications but with a different alkyl chain length.

(3-Aminopropyl)trimethoxysilane: An amine-functional silane used for coupling applications but with different reactivity and applications.

Trimethoxysilylmethanethiol stands out due to its specific reactivity and versatility in various applications, making it a valuable compound in both research and industry.

Biological Activity

Trimethoxysilylmethanethiol (TMS-SH) is a silane compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of TMS-SH, including its mechanisms, applications, and relevant case studies.

Trimethoxysilylmethanethiol is characterized by its trimethoxysilane functional group combined with a thiol (-SH) group. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The synthesis of TMS-SH typically involves the reaction of trimethylsilyl chloride with thiol compounds under controlled conditions.

Biological Mechanisms

Research indicates that TMS-SH exhibits several biological activities:

- Antimicrobial Properties : The thiol group in TMS-SH is known to interact with biological systems, potentially offering antimicrobial effects. Thiols can disrupt disulfide bonds in proteins, leading to altered protein function and microbial inhibition.

- Radical Scavenging Activity : TMS-SH has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in biological systems. This property is significant for developing antioxidant therapies .

- Electrochemical Stability : In materials science, TMS-SH has been shown to improve the interfacial stability of solid electrolytes in lithium-ion batteries, enhancing their performance and longevity .

1. Antimicrobial Activity

A study demonstrated that TMS-SH derivatives exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the thiol group's ability to form complexes with metal ions essential for microbial growth, thereby inhibiting their proliferation.

2. Radical Scavenging

In a comparative analysis of radical-scavenging activities among various thiol compounds, TMS-SH showed superior inhibition rates against free radicals generated during polymerization processes. This suggests its potential as a protective agent against oxidative damage in biological systems .

3. Electrochemical Applications

TMS-SH has been utilized as an additive in lithium-sulfide-based solid electrolytes, significantly improving their electrochemical stability and performance over extended cycling periods. This application highlights its potential in energy storage technologies .

Data Table: Biological Activities of Trimethoxysilylmethanethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.